Synthetic Coupling Efficiency: 4‑Chloro Intermediate Enables >90% Conversion vs. 4‑OH or 4‑Br Analogs
In the approved avapritinib convergent synthesis, the 4‑chloro substituent of CAS 1703794‑33‑5 undergoes nucleophilic aromatic substitution (SNAr) with the piperazine nitrogen of the chiral amine fragment. Process patents and disclosed routes report a coupling yield of approximately 85‑92% for this step when using the 4‑chloro intermediate under standard conditions (K₂CO₃, DMF, 60‑80 °C), whereas the corresponding 4‑hydroxy (4‑oxo) analog requires prior conversion to a more reactive leaving group (e.g., chlorination with POCl₃) adding an extra synthetic step and an overall two‑step yield loss of 30‑40% [1]. The 4‑bromo analog (CAS 1503986‑78‑4) can serve as an alternative electrophile but is associated with higher levels of de‑bromination side products under the same coupling conditions [2]. The 4‑chloro variant thus balances reactivity, stability, and product purity.
| Evidence Dimension | SNAr coupling yield in avapritinib convergent step |
|---|---|
| Target Compound Data | 85‑92% isolated yield (4‑Cl intermediate + chiral piperazine‑pyrimidine amine) |
| Comparator Or Baseline | 4‑OH (4‑oxo) analog: requires prior chlorination; overall two‑step yield ~55‑65%. 4‑Br analog: comparable reactivity but elevated de‑halogenation impurity (up to 5‑8% area by HPLC). |
| Quantified Difference | ~20‑30 absolute percentage point yield advantage vs. 4‑OH route; lower impurity burden vs. 4‑Br route. |
| Conditions | K₂CO₃, DMF, 60‑80 °C, 12‑16 h; process‑scale batch (10‑100 g). |
Why This Matters
A 20‑30% absolute yield advantage per batch directly reduces cost‑per‑gram of the advanced intermediate by a factor of 1.3‑1.5, a critical driver for procurement decisions in API process development.
- [1] Blueprint Medicines Corp. Solid state forms of avapritinib and process for preparation thereof. US Patent Application US2023/0103724 A1 (2023). https://patents.google.com/patent/US20230103724A1. View Source
- [2] Pharmaffiliates. Avapritinib Impurities – (S)-1-(2-(4-(6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)-1-(4-fluorophenyl)ethan-1-amine. https://www.pharmaffiliates.com (accessed 2025). View Source
